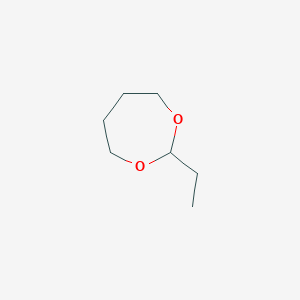
1,3-Dioxepane, 2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxepane, 2-ethyl- is a heterocyclic organic compound with the molecular formula C7H14O2 It belongs to the family of dioxepanes, which are seven-membered ring compounds containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxepane, 2-ethyl- can be synthesized through cationic polymerization of 1,3-dioxepane in solution or in bulk at temperatures typically lower than 25°C. Initiators such as Lewis acids and oxonium salts are commonly used in this process .
Industrial Production Methods: The industrial production of 1,3-dioxepane, 2-ethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxepane, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
1,3-Dioxepane, 2-ethyl- has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers and copolymers.
Biology: The compound’s derivatives are explored for their biological activity and potential use in developing new pharmaceuticals.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its biocompatibility and degradability.
Mechanism of Action
The mechanism of action of 1,3-Dioxepane, 2-ethyl- involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis in acidic conditions, leading to the formation of smaller molecules that can interact with biological systems. The specific pathways and targets depend on the compound’s structure and the conditions under which it is used .
Comparison with Similar Compounds
- 1,2-Dioxepane
- 1,4-Dioxepane
- 1,3-Dioxolane
- 1,3-Dioxane
Comparison: 1,3-Dioxepane, 2-ethyl- is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) counterparts.
Properties
CAS No. |
57626-93-4 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-ethyl-1,3-dioxepane |
InChI |
InChI=1S/C7H14O2/c1-2-7-8-5-3-4-6-9-7/h7H,2-6H2,1H3 |
InChI Key |
NMDKWXKURHHQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1OCCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















